Cas no 61383-35-5 (Isoorientin)

Isoorientin structure
Isoorientin structure
Product Name:Isoorientin
CAS-nummer:61383-35-5
MF:C21H20O11
MW:448.376907348633
CID:5579382
PubChem ID:114776
Update Time:2023-10-11

Isoorientin Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-
    • Luteolin-6-C-beta-D-glucoside
    • luteolin-6-C-B-D-glucopyranoside
    • iso-orientin
    • s9248
    • LUTONARETIN
    • Luteolin-6-C-glucoside
    • Lespecapitioside
    • AKOS015896766
    • NCGC00163566-01
    • C01821
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
    • CHEMBL239559
    • UNII-A37342TIX1
    • 6-Glc-luteolin
    • Homoori-entin
    • HMS2225D20
    • MFCD00017433
    • 6C-hexosyl luteolin
    • 4261-42-1
    • Homoorientin; Isoorientin
    • Isoorientin, >=98% (HPLC)
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-.beta.-D-glucopyranosyl-5,7-dihydroxy-
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]chromen-4-one
    • CS-7515
    • I1087
    • Isoorientin
    • Homoorientin
    • Luteolin 6-C-glucoside
    • BDBM50487756
    • Isoorientin, >=98.0% (HPLC)
    • Q3155592
    • Q-100474
    • A37342TIX1
    • HY-N0767
    • ODBRNZZJSYPIDI-VJXVFPJBSA-N
    • SCHEMBL23761
    • 2-[3,4-bis(oxidanyl)phenyl]-6-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]-5,7-bis(oxidanyl)chromen-4-one
    • Luteolin 6-C-bet.-D-glucoside
    • H9R
    • CHEBI:17965
    • CCG-208392
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)chromen-4-one
    • MLS002473101
    • 61383-35-5
    • 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one
    • (1S)-1,5-anhydro-1-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-6-yl]-D-glucitol
    • Isoorientin, analytical standard
    • Isoorientin, primary pharmaceutical reference standard
    • DTXSID50962609
    • (1S)-1,5-anhydro-1-(2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-6-yl)-D-glucitol
    • AS-56302
    • SMR001397203
    • AC-34983
    • Inchi: 1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1
    • InChI-sleutel: ODBRNZZJSYPIDI-VJXVFPJBSA-N
    • LACHT: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1C1C(=CC2=C(C(C=C(C3C=CC(=C(C=3)O)O)O2)=O)C=1O)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 448.10056145g/mol
  • Monoisotopische massa: 448.10056145g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 3
  • Complexiteit: 729
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.2
  • Topologisch pooloppervlak: 197Ų

Isoorientin Gerelateerde literatuur

Aanbevolen leveranciers
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk